molecular formula C20H20BrN3O3S B2746192 N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941948-16-9

N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2746192
CAS No.: 941948-16-9
M. Wt: 462.36
InChI Key: KLHPNTNWHPTEFN-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:

  • 4-Bromophenyl substituent at the N1 position, providing steric bulk and electron-withdrawing effects.
  • 3,4-Dimethoxyphenyl group at the C4 position, contributing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
  • Methyl group at C6, offering steric stabilization.

Synthesis typically involves acid-catalyzed cyclocondensation of substituted benzaldehydes, thiourea, and β-ketoamides, as seen in analogous protocols .

Properties

IUPAC Name

N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(28)22-11)12-4-9-15(26-2)16(10-12)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHPNTNWHPTEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C19H18BrN3O2S
  • Molecular Weight : 432.33 g/mol
  • CAS Number : 333767-72-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thioxo group in the pyrimidine structure is believed to play a critical role in its biological effects by interacting with enzymes or receptors involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with microbial growth or viral replication.
  • Cellular Interaction : It can modulate cellular pathways that are crucial for the survival and proliferation of pathogens.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated a series of pyrimidine derivatives for their antibacterial efficacy. The presence of bromine and methoxy groups was linked to enhanced activity against pathogens such as E. coli and S. aureus. The results showed that compounds with similar structures to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 6.25 µg/mL against these organisms .

Antiviral Activity

The antiviral potential of this compound has also been explored in relation to HIV integrase inhibition. While specific data on this compound is limited, studies on related compounds have shown promising results in inhibiting HIV integrase activity in vitro.

Research Findings:

A derivative with a similar structure demonstrated an IC50 value of 0.65 µM against HIV integrase . Although these findings are preliminary for the specific compound , they suggest a potential pathway for further investigation into its antiviral properties.

Summary of Biological Activities

Activity Type Target Organisms/Pathogens Efficacy
AntibacterialE. coli, S. aureusMIC: 0.8 - 6.25 µg/mL
AntiviralHIV IntegraseIC50: 0.65 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

  • Biological screening of these analogs showed moderate to high antimicrobial activity, though exact data for the target compound are unavailable.
  • 4-Hydroxyphenyl derivatives ():

    • Substituting 3,4-dimethoxyphenyl with 4-hydroxyphenyl reduces steric hindrance and increases polarity, which may improve water solubility but reduce membrane permeability .
  • Ethyl ester analogs ():

    • Replacing the carboxamide group with an ethyl ester (e.g., Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) alters pharmacokinetics, as esters are typically prodrugs requiring hydrolysis for activation .

Functional Group Modifications

  • Thioxo vs. Oxo groups ():

    • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (oxo analog) showed cytotoxicity with IC₅₀ = 15.7 µM, whereas thioxo derivatives (e.g., target compound) may exhibit different binding kinetics due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .
  • Carboxamide vs. Carboxylate esters ():

    • Carboxamide groups (as in the target compound) enhance target specificity through hydrogen bonding, whereas ester derivatives (e.g., ethyl or methyl esters) prioritize metabolic stability .

Cytotoxicity

  • Methyl ester oxo analogs (): Demonstrated cytotoxicity with IC₅₀ values ranging from 15.7 µM to 314.3 µM, depending on substituents. The thioxo group in the target compound may reduce cytotoxicity due to altered electron distribution .
  • Chloro/trifluoromethyl derivatives (): Exhibited antimicrobial activity, suggesting that halogenated aryl groups enhance bioactivity against pathogens .

Antimicrobial Potential

  • Substituent effects : Electron-withdrawing groups (Br, Cl, CF₃) correlate with improved antimicrobial efficacy by increasing membrane penetration. Methoxy groups (as in 3,4-dimethoxyphenyl) may reduce activity compared to halogens but improve solubility .

Crystallographic and Conformational Insights

  • Dihedral angles: In related pyrimidines (), dihedral angles between the pyrimidine ring and aryl groups range from 12° to 86°, influencing molecular planarity and binding to biological targets. The 3,4-dimethoxyphenyl group in the target compound likely adopts a non-coplanar conformation, reducing π-π stacking but enhancing van der Waals interactions .

Q & A

Basic: What are the key synthetic methodologies for preparing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with β-keto esters or acetoacetate derivatives under basic or acidic conditions. Cyclization with thiourea or urea forms the tetrahydropyrimidine core. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature control : Cyclization often requires reflux (80–120°C) to achieve high yields .
  • Catalysts : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve regioselectivity .
    Post-synthesis, purification via column chromatography and characterization by ¹H/¹³C NMR and HRMS are essential to confirm structural integrity .

Basic: How do researchers validate the compound’s purity and structural conformation?

Answer:

  • Spectroscopic techniques :
    • NMR : Chemical shifts for the thioxo group (C=S) appear at ~160–180 ppm in ¹³C NMR. Aromatic protons from bromophenyl and dimethoxyphenyl groups show distinct splitting patterns .
    • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Chromatography : HPLC with UV detection (λ ~254 nm) ensures >95% purity .

Advanced: How can researchers resolve contradictions in spectral data or crystallographic results?

Answer:
Discrepancies may arise from:

  • Conformational flexibility : The tetrahydropyrimidine ring adopts chair or boat conformations, altering NMR coupling constants .
  • Hydrogen bonding : Intramolecular N–H⋯S interactions (observed in X-ray studies) can shift proton signals .
    Resolution strategies :
    • Compare experimental data with computational simulations (e.g., DFT-based NMR predictions).
    • Perform single-crystal X-ray diffraction to unambiguously determine bond lengths and angles .

Advanced: What structure-activity relationships (SARs) are hypothesized based on analogous compounds?

Answer:
SAR studies on related pyrimidine derivatives suggest:

Substituent Biological Impact Reference
4-Bromophenyl Enhances lipophilicity and target affinity
3,4-Dimethoxyphenyl Modulates electron density for H-bonding
Thioxo group Improves metabolic stability vs. oxo analogs
Replacing the bromine with electron-withdrawing groups (e.g., -NO₂) may alter cytotoxicity profiles .

Advanced: How can researchers identify biological targets for this compound?

Answer:

  • Computational docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like dihydrofolate reductase (DHFR) or kinases .
  • Enzyme inhibition assays : Test activity against bacterial/fungal enzymes (e.g., CYP450 isoforms) using fluorometric or colorimetric kits .
  • Transcriptomic profiling : RNA-seq on treated cell lines can reveal differentially expressed pathways (e.g., apoptosis or DNA repair) .

Basic: What in vitro models are suitable for initial toxicity screening?

Answer:

  • Cell lines : Use HepG2 (liver) or HEK293 (kidney) cells for cytotoxicity assays (IC₅₀ via MTT/WST-1).
  • Mechanistic assays :
    • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress .
    • Membrane integrity : LDH release assays indicate necrotic vs. apoptotic effects .

Advanced: How can researchers address low solubility in aqueous buffers during bioassays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • Nanoparticle encapsulation : Formulate with PLGA or liposomes for sustained release .
  • pH adjustment : Ionizable groups (e.g., carboxamide) may allow salt formation in buffered solutions .

Advanced: What strategies mitigate conflicting bioactivity data across studies?

Answer:
Contradictions may stem from:

  • Assay variability : Standardize protocols (e.g., ATP levels for viability assays).
  • Metabolic differences : Use isogenic cell lines or primary cells to reduce genetic variability .
  • Batch consistency : Ensure compound purity (>98%) via orthogonal methods (e.g., NMR + HPLC) .

Basic: What computational tools predict physicochemical properties?

Answer:

  • Lipinski’s Rule of Five : SwissADME predicts logP, hydrogen bond donors/acceptors .
  • Solubility : ALOGPS 3.0 estimates aqueous solubility based on molecular descriptors .
  • Metabolic stability : CYP450 metabolism can be modeled with StarDrop or MetaSite .

Advanced: How can mechanistic studies elucidate the role of the thioxo group?

Answer:

  • Isosteric replacement : Synthesize oxo (C=O) or imino (C=N) analogs to compare bioactivity .
  • X-ray crystallography : Resolve hydrogen-bonding interactions between C=S and target proteins .
  • Kinetic studies : Measure binding affinity (Kd) via surface plasmon resonance (SPR) .

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